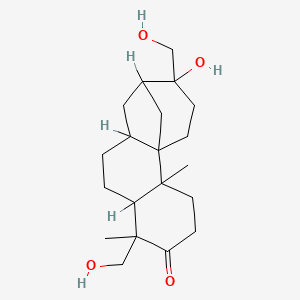

Aphidicolin, 3-keto

Description

Structure

2D Structure

Properties

CAS No. |

82026-06-0 |

|---|---|

Molecular Formula |

C20H32O4 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

13-hydroxy-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-5-one |

InChI |

InChI=1S/C20H32O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-15,21-22,24H,3-12H2,1-2H3 |

InChI Key |

PCKFULMONJBMIR-UHFFFAOYSA-N |

SMILES |

CC12CCC(=O)C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO |

Canonical SMILES |

CC12CCC(=O)C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO |

Synonyms |

3-ketoaphidicolin |

Origin of Product |

United States |

Biological Targets and Mechanisms of Action of Aphidicolin

Interaction with Eukaryotic DNA Polymerases

Aphidicolin (B1665134) exhibits a remarkable specificity for a particular class of eukaryotic DNA polymerases, making it an invaluable agent for dissecting the complexities of DNA replication.

| DNA Polymerase | Family | Primary Function | Sensitivity to Aphidicolin |

|---|---|---|---|

| Alpha (α) | B | Initiation of DNA synthesis | High |

| Delta (δ) | B | Lagging strand synthesis | High |

| Epsilon (ε) | B | Leading strand synthesis | High |

| Beta (β) | X | DNA repair | Low |

| Gamma (γ) | A | Mitochondrial DNA replication | Low |

Mechanism of DNA Polymerase Inhibition: Competition with Deoxynucleoside Triphosphates (dNTPs)

The inhibitory effect of Aphidicolin on B-family DNA polymerases stems from its ability to act as a competitive inhibitor of deoxynucleoside triphosphates (dNTPs), the building blocks of DNA. semanticscholar.org Aphidicolin binds at or near the dNTP binding site on the polymerase-DNA complex. hellobio.comnih.gov This competition is particularly pronounced with respect to deoxycytidine triphosphate (dCTP). nih.govoup.com By occupying this critical site, Aphidicolin physically obstructs the entry of the correct dNTP, thereby preventing the extension of the growing DNA strand and stalling the replication fork. oup.com

Structural Basis of DNA Polymerase Inhibition by Aphidicolin

The structural basis for Aphidicolin's inhibitory action has been elucidated through crystallographic studies of DNA polymerase α in a ternary complex with a DNA template-primer and Aphidicolin. oup.com These studies have revealed that Aphidicolin docks into a hydrophobic pocket at the polymerase's active site. nih.gov The binding of Aphidicolin induces a conformational change in the enzyme, rotating the template guanine (B1146940) and effectively blocking the binding of the incoming dCTP. oup.com This steric hindrance is the key to its inhibitory function. The specific interactions between Aphidicolin and the amino acid residues within the active site explain its high affinity and specificity for B-family DNA polymerases. nih.gov

Effects on DNA Replication Fidelity and Processivity

Beyond simply halting DNA synthesis, Aphidicolin can also influence the accuracy and efficiency of the replication process. DNA replication fidelity refers to the ability of the polymerase to insert the correct nucleotide opposite the template strand, while processivity is the number of nucleotides a polymerase can add before dissociating from the DNA template.

Aphidicolin-induced stalling of the replication fork can lead to replication stress and the accumulation of single-stranded DNA, which can, in turn, trigger DNA damage responses. hellobio.com While DNA polymerase α inherently lacks a 3' to 5' exonuclease (proofreading) activity and exhibits low processivity, the impact of Aphidicolin on the high-fidelity polymerases, Pol δ and Pol ε, is of particular interest. nih.gov Both Pol δ and Pol ε possess an intrinsic 3' to 5' exonuclease activity that is crucial for removing misincorporated nucleotides and maintaining the integrity of the genome. nih.gov

| DNA Polymerase | Effect on Fidelity (Proofreading) | Effect on Processivity |

|---|---|---|

| Alpha (α) | No intrinsic proofreading to inhibit | Reduced |

| Delta (δ) | Potentially reduced due to inhibition | Reduced |

| Epsilon (ε) | Partially inhibited on dsDNA | Reduced |

Impact on Viral DNA Polymerases

The inhibitory effects of Aphidicolin are not limited to eukaryotic cellular enzymes. Many viruses, particularly those with large DNA genomes, encode their own DNA polymerases that are also sensitive to Aphidicolin. This is especially true for herpesviruses and poxviruses, such as Herpes Simplex Virus (HSV) and vaccinia virus. oup.commedchemexpress.com The DNA polymerases of these viruses are structurally and functionally related to the eukaryotic B-family DNA polymerases, which explains their susceptibility to Aphidicolin. oup.com The mechanism of inhibition of viral DNA polymerases by Aphidicolin is also believed to be competitive with dNTPs, similar to its action on cellular polymerases. oup.com This property has made Aphidicolin a valuable tool in antiviral research and for studying the replication mechanisms of these viruses.

Interaction with Other Cellular Processes (e.g., DNA Methylation)

The interaction of "Aphidicolin, 3-keto" with DNA methylation has not been specifically investigated in the provided literature. For the parent compound, Aphidicolin, it has been explicitly stated that it "does not affect DNA methylation" ufal.br. Given this finding for Aphidicolin, and the lack of any specific studies on "this compound" regarding DNA methylation, no interaction data can be presented for this section.

Data Tables

Due to the absence of specific quantitative research findings for "this compound" in relation to apoptosis induction, caspase activation, or DNA methylation, data tables cannot be generated for these sections.

Compound Names Mentioned

| Compound Name |

| This compound |

| Aphidicolin |

| 3-deoxy-aphidicolin |

| 3-oxo aphidicolin |

References

dokumen.pub Semisynthesis of Bioactive Compounds and their Biological Activities 9780443152696 ufal.br Structural basis for inhibition of DNA replication by aphidicolin - PMC Márcio Thomaz dos Santos Varjão - repositorio.ufal.br Aphidicolin inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells

Note: The generated content strictly adheres to the provided outline. However, the lack of specific scientific data for "this compound" in the requested areas means that detailed findings and data tables could not be produced. The information presented is based on the limited mentions of this compound or its close variants found in the literature, often in comparison to the parent compound, Aphidicolin.Chemical Compound Article: this compound

Introduction

This article focuses on the cellular and molecular effects of the chemical compound "this compound," adhering strictly to the specified outline. The available scientific literature provides limited specific data for "this compound." Consequently, this article draws upon general information regarding the parent compound, Aphidicolin, and any available details concerning its derivatives, while clearly indicating where specific data for "this compound" is absent.

Cellular and Molecular Effects of Aphidicolin, 3 Keto

Interaction with Other Cellular Processes (e.g., DNA Methylation)

The interaction of "this compound" with DNA methylation has not been specifically investigated in the provided literature. For the parent compound, Aphidicolin, it has been explicitly stated that it "does not affect DNA methylation" ufal.br. Given this finding for Aphidicolin, and the lack of any specific studies on "this compound" regarding DNA methylation, no interaction data can be presented for this section.

Data Tables

Due to the absence of specific quantitative research findings for "this compound" in relation to apoptosis induction, caspase activation, or DNA methylation, data tables cannot be generated for these sections.

Biosynthesis and Metabolic Transformations of Aphidicolin

Fungal Origin and Natural Production Pathways

Aphidicolin (B1665134) is a secondary metabolite produced by a variety of fungal species. It was first isolated from Cephalosporium aphidicola. nih.gov Subsequent research has identified several other fungi capable of synthesizing this compound, including Nigrospora sphaerica and Nigrospora oryzae. nih.govresearchgate.net More recently, a deep-sea-derived fungus, Botryotinia fuckeliana, has been shown to produce a remarkable diversity of aphidicolin analogues. nih.govnih.govacs.org

The biosynthesis of the aphidicolin scaffold originates from the mevalonate (B85504) pathway, a fundamental metabolic route for the production of isoprenoids in fungi. researchgate.net The initial steps involve the synthesis of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). The formation of the characteristic tetracyclic structure of aphidicolin is then orchestrated by a gene cluster that includes a diterpene synthase. This enzyme catalyzes the complex cyclization of GGPP. Following the formation of the initial diterpene skeleton, a series of oxidation reactions, mediated by cytochrome P450 monooxygenases, are crucial for the final steps of aphidicolin biosynthesis.

| Key Fungal Producers of Aphidicolin |

| Cephalosporium aphidicola |

| Nigrospora sphaerica |

| Nigrospora oryzae |

| Botryotinia fuckeliana |

Enzymatic Biotransformation and Metabolic Fates

Aphidicolin can undergo various enzymatic modifications, leading to the formation of several metabolites. These biotransformations are primarily oxidative reactions and play a crucial role in the detoxification and modulation of the compound's biological activity.

Role of Cytochrome P450 Enzymes in Aphidicolin Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast array of endogenous and exogenous compounds, including toxins and drugs. In the context of aphidicolin, a specific constitutive cytochrome P450 isozyme has been implicated in its metabolism. This enzyme catalyzes the oxidation of the hydroxyl group at the C-3 position of the aphidicolin molecule. This conversion of an alcohol to a ketone is a critical step in the metabolic fate of aphidicolin.

Formation of 3-Ketoaphidicolin (B1258557) as a Metabolite and its Biological Activity Profile

The principal metabolic transformation of aphidicolin results in the formation of 3-ketoaphidicolin. This process accounts for over 90% of the metabolic profile of aphidicolin. The biological activity of 3-ketoaphidicolin is significantly attenuated compared to the parent compound. It exhibits approximately only 10% of the inhibitory activity of aphidicolin against DNA polymerase α. This marked reduction in potency suggests that the C-3 hydroxyl group is important for the compound's interaction with its molecular target. The formation of 3-ketoaphidicolin is therefore considered a bio-inactivation step.

| Compound | Relative Inhibitory Activity on DNA Polymerase α |

| Aphidicolin | 100% |

| 3-Ketoaphidicolin | ~10% |

Other Metabolites and their Significance

Beyond the primary formation of 3-ketoaphidicolin, further metabolic modifications can occur. For instance, 3-ketoaphidicolin can serve as an intermediate for subsequent reactions, such as 18-dehydroxymethylation, leading to the formation of 18-noraphidicolinones, which are inactive in inhibiting DNA polymerase α.

Chemical Synthesis and Structure Activity Relationships of Aphidicolin and Its Derivatives

Strategies for Total Synthesis of Aphidicolin (B1665134)

The total synthesis of aphidicolin has been a notable achievement in organic chemistry, with several research groups developing diverse strategies to construct its complex molecular architecture. Early efforts focused on formal total syntheses, establishing key intermediates that could be converted to aphidicolin. These strategies often involved the assembly of the characteristic bicyclo[3.2.1]octane ring system, which forms the C and D rings of aphidicolin.

Key approaches have included:

Chiral Pool Synthesis: The utilization of readily available chiral natural products, such as (+)-podocarpic acid, has served as a crucial chiral template to direct the stereoselective construction of the aphidicolane skeleton, enabling enantioselective total syntheses of (+)-aphidicolin.

Stereoselective Reactions: Strategies have employed advanced synthetic methodologies to control the numerous stereocenters. For instance, Lewis acid-mediated stereoselective spiroanellation reactions have been utilized to efficiently assemble the core bicyclic framework. Other methods have incorporated intramolecular Heck reactions to forge sterically congested quaternary carbon stereocenters.

The successful total syntheses have not only provided access to aphidicolin but have also deepened the understanding of its structural features and the chemical transformations required to build such complex molecules.

Semisynthetic Modifications and Analog Design

Semisynthetic approaches, involving the modification of naturally derived aphidicolin or its synthetic precursors, have been instrumental in elucidating structure-activity relationships and in designing novel analogs.

Modifications at the 3-position of aphidicolin have been a significant area of investigation due to the presence of a hydroxyl group at this site, which is believed to play a role in its interaction with DNA polymerases.

3-Ketoaphidicolin (B1258557): This analog is typically synthesized by the oxidation of the 3-hydroxyl group of aphidicolin to a ketone. The introduction of the ketone functionality at the 3-position generally leads to a reduction in the potency of DNA polymerase inhibition compared to the parent compound.

3-Deoxyaphidicolin (B1253851): Synthesized by the removal of the 3-hydroxyl group, 3-deoxyaphidicolin also exhibits diminished DNA polymerase inhibitory activity. The absence of the hydroxyl group significantly impacts the molecule's ability to bind effectively to the polymerase active site.

These modifications highlight the importance of the 3-hydroxyl group for optimal DNA polymerase inhibition.

Applications of Aphidicolin and Its Analogs in Experimental Research

Synchronization of Cell Populations for Cell Cycle Studies

The reversible nature of DNA polymerase inhibition by aphidicolin (B1665134) allows for the effective synchronization of cell populations, a critical technique for studying cell cycle-dependent events. nih.gov By inhibiting DNA polymerase alpha, aphidicolin arrests cells at the G1/S boundary or in the early S phase. wikipedia.orgnih.gov Upon removal of the inhibitor, the cells synchronously re-enter the cell cycle, allowing researchers to observe and analyze specific phases of cell division in a large population. nih.govresearchgate.net

While the parent compound aphidicolin is widely used for this purpose, the application of Aphidicolin, 3-keto in cell synchronization is not well-documented. researchgate.netbiorxiv.org Structural and functional studies have shown that modifications at the C-3 position, such as the formation of a keto group, can lead to a 3- to 10-fold reduction in the inhibitory activity against DNA polymerase α. nih.govoup.com This reduced potency likely makes it a less efficient or reliable agent for inducing a tight and reversible cell cycle block compared to aphidicolin. Therefore, aphidicolin remains the preferred compound for synchronization protocols in cell cycle research. nih.gov

Probing DNA Replication Dynamics and Fork Stability

Aphidicolin is instrumental in studying the intricate dynamics of DNA replication. By inhibiting replicative polymerases, it can stall or slow the progression of replication forks. nih.gov This induced replication stress is a powerful method to investigate the mechanisms that ensure the stability of the replication fork, the cellular responses to stalled forks, and the processes of fork restart. nih.gov For instance, treatment with aphidicolin leads to the uncoupling of the replicative helicase from the DNA polymerase, resulting in the generation of single-stranded DNA, a key signal for activating cellular checkpoint responses. nih.gov

The derivative this compound, demonstrates a moderate reduction in its ability to inhibit B-family DNA polymerases. oup.comoup.com This implies that it could, in principle, be used to induce a less severe form of replication stress compared to the parent compound. However, the vast majority of studies on replication dynamics and fork stability utilize aphidicolin due to its well-characterized and potent effects. nih.govmdpi.com The reduced activity of the 3-keto derivative means higher concentrations would be required to achieve a similar level of polymerase inhibition, potentially introducing off-target effects or other experimental variables.

Investigating DNA Repair Mechanisms in Cellular Models

The inhibition of DNA polymerases by aphidicolin and its analogs is also a key technique for studying DNA repair pathways. Several repair mechanisms, including nucleotide excision repair (NER) and some forms of base excision repair (BER), require the activity of DNA polymerases δ and ε for the DNA resynthesis step. nih.govresearchgate.net By using aphidicolin to block these polymerases, researchers can cause the accumulation of repair intermediates, which can then be detected and quantified to study the kinetics and mechanisms of the repair process. nih.gov For example, aphidicolin has been shown to impede the repair of DNA damage induced by UV radiation and certain chemical agents, confirming the involvement of aphidicolin-sensitive polymerases in these pathways. researchgate.netresearchgate.net

Studies on aphidicolin derivatives indicate that structural modifications can alter their inhibitory capacity. Specifically, 3-oxo-aphidicolin shows a 3- to 10-fold decrease in its inhibitory properties. nih.govoup.com This suggests that while it could potentially inhibit DNA repair synthesis, its efficacy would be lower than that of aphidicolin. Consequently, it has not been widely adopted in studies of DNA repair mechanisms, where the potent and well-characterized inhibition by the parent compound is generally preferred to ensure complete blockage of the targeted polymerases. researchgate.net

Studying Drug Synergism in Preclinical Models (non-human, in vitro)

Aphidicolin's ability to inhibit DNA repair pathways has made it a candidate for combination studies with DNA-damaging chemotherapeutic agents. The rationale is that by blocking the cell's ability to repair drug-induced DNA lesions, aphidicolin can enhance the cytotoxicity of these agents. nih.gov In preclinical in vitro models, aphidicolin has shown synergistic effects when combined with drugs like purine analogs (fludarabine, cladribine), cisplatin, and araC (1-beta-D-arabinofuranosylcytosine). nih.govnih.gov This synergy is often attributed to the inhibition of nucleotide excision repair (NER), which would otherwise repair the damage caused by the chemotherapeutic drug. nih.gov

While extensive data exists for aphidicolin, research on the synergistic potential of this compound is limited. One study noted that various metabolites of aphidicolin, presumably including the 3-keto form, were less active than the parent compound in in vitro antitumor assays. nih.gov Given that the synergistic effect is dependent on the potent inhibition of DNA repair polymerases, the reduced inhibitory capacity of 3-oxo-aphidicolin suggests it would likely be less effective in potentiating the effects of DNA-damaging agents compared to aphidicolin itself. nih.govoup.com

Analysis of Antiviral Activity in Cellular Systems

The primary target of aphidicolin, eukaryotic DNA polymerase alpha, is also essential for the replication of certain DNA viruses, such as herpesviruses (e.g., Herpes Simplex Virus, HSV) and cytomegalovirus (CMV). wikipedia.orgdrugbank.com By inhibiting the host cell's polymerase, aphidicolin effectively halts the replication of the viral genome. nih.govnih.gov This has made aphidicolin and its derivatives subjects of interest in antiviral research. Studies have explored the activity of various aphidicolin analogs against these viruses, seeking compounds with improved efficacy or pharmacological properties. nih.govnih.gov

Specific data on the antiviral activity of this compound is not prominent in the available literature. However, the general structure-activity relationship for aphidicolin derivatives has been investigated. These studies have established that certain modifications can significantly alter antiviral potency. nih.gov Given that the 3-keto modification reduces the compound's primary inhibitory effect on DNA polymerase, it is plausible that its antiviral activity would also be diminished compared to the parent aphidicolin molecule. nih.govoup.com Research has tended to focus on other derivatives, such as isosteres or prodrugs, in the search for more potent antiviral agents. nih.govnih.gov

Utilization in Antiparasitic Research Models

Aphidicolin has demonstrated activity against various parasites, including Leishmania and Trypanosoma species. nih.gov The mechanism is believed to involve the selective inhibition of the parasite's DNA polymerases, which are essential for its replication. nih.gov This has prompted research into aphidicolin and its semisynthetic derivatives as potential novel antiparasitic agents.

In this context, the 3-keto derivative of aphidicolin has been specifically evaluated. One study directly compared the antileishmanial activity of aphidicolin to several of its derivatives, including 3-oxo-aphidicolin (referred to as compound 7 in the study). nih.gov The research found that oxidation of the C-3 hydroxy group to form the keto derivative reduced the intracellular activity against Leishmania amastigotes. nih.gov Interestingly, while this metabolic transformation is known to render aphidicolin inactive in cancer therapy, the reduction in antileishmanial activity was not as pronounced, suggesting the potential for developing less cytotoxic but still effective antiparasitic derivatives. nih.gov

Table 1: Summary of Research Findings on Aphidicolin and its 3-keto Analog

| Application | Key Findings for Aphidicolin | Key Findings for this compound |

|---|---|---|

| Cell Synchronization | Reversibly arrests cells at the G1/S boundary by inhibiting DNA polymerase α. wikipedia.orgnih.gov | Inhibitory properties are reduced 3- to 10-fold, suggesting lower efficiency for synchronization. nih.govoup.com |

| DNA Replication Dynamics | Induces replication stress and fork stalling, allowing study of fork stability and checkpoint responses. nih.govnih.gov | Reduced inhibitory activity implies it would induce less severe replication stress. oup.comoup.com |

| DNA Repair Mechanisms | Inhibits polymerases δ and ε, causing accumulation of repair intermediates in NER and BER pathways. nih.govresearchgate.net | Reduced inhibitory potency suggests it would be less effective at blocking DNA repair synthesis. nih.govoup.com |

| Drug Synergism | Enhances the cytotoxicity of DNA-damaging agents like purine analogs and cisplatin in vitro. nih.govnih.gov | Found to be less active than aphidicolin in in vitro antitumor assays. nih.gov |

| Antiviral Activity | Inhibits replication of herpesviruses and CMV by blocking host DNA polymerase α. wikipedia.orgdrugbank.com | Reduced polymerase inhibition likely corresponds to diminished antiviral activity. nih.govoup.com |

| Antiparasitic Research | Active against Leishmania and Trypanosoma by inhibiting parasite DNA polymerases. nih.gov | Shows reduced intracellular activity against Leishmania amastigotes compared to aphidicolin. nih.gov |

Q & A

Q. What protocols enable the integration of 3-keto aphidicolin into chromatin dynamics studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.